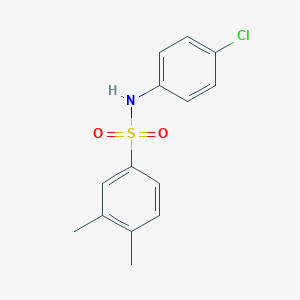
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in livestock. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. By blocking this pathway, sulfamethazine effectively prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of liver enzymes, as well as affect the metabolism of certain drugs. In addition, it has been shown to have an impact on the immune system, with some studies suggesting that it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sulfamethazine in laboratory experiments is its broad-spectrum antimicrobial activity. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using sulfamethazine is that it can have variable effects depending on the specific strain of bacteria being studied. In addition, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the sulfamethazine and not other factors.
Direcciones Futuras
There are a number of potential future directions for research on sulfamethazine. One area of interest is in developing new formulations of the drug that may be more effective against certain types of bacteria. In addition, there is ongoing research into the potential immunomodulatory effects of sulfamethazine and its potential use in treating immune-related disorders. Finally, there is interest in exploring the potential environmental impact of sulfamethazine use, particularly in livestock farming, and developing strategies to mitigate any negative effects.
Métodos De Síntesis
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene can be synthesized through a reaction between 4-chloroaniline and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been extensively studied for its antimicrobial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus.
Propiedades
Fórmula molecular |
C14H14ClNO2S |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Clave InChI |
SAGSRPFUFAHKDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















